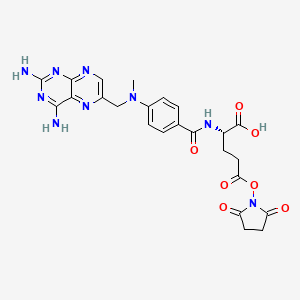

aminopterin N-hydroxysuccinimide ester

Description

Structure

3D Structure

Properties

CAS No. |

98457-88-6 |

|---|---|

Molecular Formula |

C24H25N9O7 |

Molecular Weight |

551.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid |

InChI |

InChI=1S/C24H25N9O7/c1-32(11-13-10-27-21-19(28-13)20(25)30-24(26)31-21)14-4-2-12(3-5-14)22(37)29-15(23(38)39)6-9-18(36)40-33-16(34)7-8-17(33)35/h2-5,10,15H,6-9,11H2,1H3,(H,29,37)(H,38,39)(H4,25,26,27,30,31)/t15-/m0/s1 |

InChI Key |

MYDJRYXFBSZFTR-HNNXBMFYSA-N |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)ON4C(=O)CCC4=O)C(=O)O |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)ON4C(=O)CCC4=O)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

98457-88-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aminopterin N-hydroxysuccinimide ester; Nhs-aminopterin; Nhs-aminopterin; N-Hydroxysuccinimide aminopterin; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Aminopterin N-hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, synthesis, and application of Aminopterin N-hydroxysuccinimide (NHS) ester. It is designed to serve as a technical resource for professionals engaged in cancer research, immunology, and the development of targeted drug conjugates.

Core Chemical Structures and Synthesis

Aminopterin N-hydroxysuccinimide ester is a reactive derivative of aminopterin, a potent antifolate drug. The modification with an N-hydroxysuccinimide group allows for its covalent attachment to biomolecules, primarily proteins, through amine-reactive conjugation.

Aminopterin: A synthetic derivative of pterin, aminopterin is an analog of folic acid.[1] Its structure consists of a pteridine ring, a p-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. The glutamic acid portion contains two carboxylic acid groups, which are potential sites for NHS esterification.

N-Hydroxysuccinimide (NHS): NHS is a reagent used to activate carboxylic acids.[2] The resulting NHS esters are reactive towards primary amines, forming stable amide bonds under mild conditions.[3] This reactivity is the basis for its widespread use in bioconjugation.

This compound: This molecule is formed by creating an ester linkage between one of the carboxylic acid groups of aminopterin's glutamic acid tail and the hydroxyl group of N-hydroxysuccinimide. This "activates" the aminopterin, making it ready for conjugation to amine-containing molecules like proteins.

References

Technical Guide: Synthesis of Aminopterin N-hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis pathway for aminopterin N-hydroxysuccinimide (NHS) ester, a critical reagent for the bioconjugation of the potent dihydrofolate reductase inhibitor, aminopterin. The synthesis involves the activation of the carboxylic acid moieties of aminopterin to facilitate covalent linkage with primary amines on biomolecules such as proteins, peptides, and antibodies.

Introduction

Aminopterin is a 4-amino derivative of folic acid and a powerful antineoplastic agent with immunosuppressive properties.[1] Its mode of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotide precursors, thereby disrupting DNA, RNA, and protein synthesis.[1][2] The conversion of aminopterin to its N-hydroxysuccinimide ester transforms it into an amine-reactive compound, enabling its use in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and probes for studying biological systems.

The synthesis of aminopterin-NHS ester hinges on the activation of one or both of its carboxylic acid groups with N-hydroxysuccinimide. This is typically achieved using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Synthesis Pathway

The core of the synthesis is a condensation reaction between the carboxylic acid group(s) of aminopterin and N-hydroxysuccinimide. This reaction is facilitated by a coupling agent, which activates the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the hydroxyl group of N-hydroxysuccinimide.

Reaction Scheme:

The general reaction for the formation of an NHS ester from a carboxylic acid is depicted below. In the case of aminopterin, "R-COOH" represents the aminopterin molecule, which contains two carboxylic acid groups. Depending on the reaction conditions, either one (mono-ester) or both (di-ester) can be activated.

Figure 1: General synthesis pathway for Aminopterin-NHS ester.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade/Purity |

| Aminopterin | ≥98% |

| N-Hydroxysuccinimide (NHS) | ≥98% |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% |

| Anhydrous Dimethyl Sulfoxide (DMSO) | ≥99.9% |

| Diethyl Ether | Anhydrous |

| Triethylamine (TEA) | ≥99.5% |

| Argon or Nitrogen Gas | High purity |

Synthesis Procedure (Adapted from Folic Acid Activation)

-

Dissolution of Reactants: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve aminopterin in anhydrous DMSO. Add triethylamine to the solution. In a separate container, dissolve N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous DMSO.

-

Reaction: Slowly add the NHS/DCC solution to the aminopterin solution with continuous stirring at room temperature.

-

Incubation: Allow the reaction to proceed overnight at room temperature in the dark.

-

Removal of Byproduct: A precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Precipitation of Product: Concentrate the filtrate under reduced pressure. Precipitate the aminopterin-NHS ester by adding the concentrated solution to cold, anhydrous diethyl ether.

-

Isolation and Drying: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

-

Storage: Store the final product under desiccated and dark conditions at -20°C.

Purification

The crude product can be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

| HPLC Parameter | Condition |

| Column | C18, 5 µm, 100 Å |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 280 nm and 340 nm |

Fractions corresponding to the aminopterin-NHS ester should be collected, pooled, and lyophilized to obtain the purified product.

Characterization

The successful synthesis of aminopterin N-hydroxysuccinimide ester should be confirmed by analytical techniques such as:

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure and the presence of the NHS ester moiety.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

Workflow and Logic Diagrams

Experimental Workflow

Figure 2: Step-by-step experimental workflow for synthesis.

Decision Logic for Reaction Monitoring

Figure 3: Decision-making process for reaction monitoring.

Quantitative Data Summary

The following table provides expected molecular weights for the key compounds involved in the synthesis. Actual yields and purity should be determined experimentally.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Aminopterin | C₁₉H₂₀N₈O₅ | 440.41 |

| N-Hydroxysuccinimide | C₄H₅NO₃ | 115.09 |

| Aminopterin-mono-NHS ester | C₂₃H₂₃N₈O₇ | 537.49 |

| Aminopterin-di-NHS ester | C₂₇H₂₆N₈O₉ | 634.56 |

Note: The formation of mono- versus di-ester will depend on the stoichiometry of the reactants. Using a limited amount of NHS and DCC will favor the formation of the mono-ester.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and downstream applications.

References

Technical Guide: Aminopterin N-Hydroxysuccinimide Ester (CAS 98457-88-6)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminopterin N-hydroxysuccinimide (NHS) ester is a pivotal research chemical that combines the potent dihydrofolate reductase (DHFR) inhibitory activity of aminopterin with the amine-reactive functionality of an NHS ester. This dual characteristic makes it a valuable tool for a range of applications in biomedical research, including the development of targeted drug conjugates, affinity labeling of folate receptors and transporters, and the creation of probes for studying cellular uptake mechanisms.

Aminopterin, the parent molecule, is a 4-amino analog of folic acid and a powerful competitive inhibitor of DHFR.[1][2][3] By blocking the reduction of dihydrofolate to tetrahydrofolate, it disrupts the synthesis of purines and pyrimidines, essential precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[4] The addition of the NHS ester group allows for the covalent conjugation of aminopterin to primary amines on proteins, peptides, and other biomolecules, enabling the creation of targeted therapeutic agents and research tools.[5]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of aminopterin N-hydroxysuccinimide ester, complete with experimental protocols and data presented in a clear and accessible format.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 98457-88-6 | [6][7][8] |

| Molecular Formula | C₂₃H₂₅N₉O₇ | [6] |

| Molecular Weight | 539.50 g/mol | [6] |

| Synonyms | NHS-Aminopterin, N-Hydroxysuccinimide aminopterin, NHS-Methotrexate | [6][7] |

| Appearance | Likely a yellow to orange solid (based on aminopterin) | [9] |

| Solubility | Soluble in DMSO. | [6] |

| Storage and Stability | Store at -20°C for long-term stability. Stable for weeks at ambient temperature during shipping. | [6] |

Mechanism of Action

The biological activity of this compound is primarily derived from the aminopterin moiety, which acts as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[1][3][4] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

By binding to the active site of DHFR with high affinity, aminopterin prevents the binding of the natural substrate, DHF, thereby halting the production of THF.[1] This leads to a depletion of the intracellular pool of nucleotides, which in turn inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[4] The parent compound, aminopterin, has a reported Ki of 3.7 pM for DHFR, indicating extremely tight binding.[1][2] While the Ki for the NHS ester has not been explicitly reported, it is expected to retain high affinity for the enzyme.

The NHS ester group provides the functionality to covalently link this potent inhibitor to other molecules, such as antibodies or other targeting ligands, to direct its cytotoxic activity to specific cell types.

Figure 1. Mechanism of DHFR inhibition by Aminopterin NHS Ester.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound based on general methods for NHS ester formation.[9][10] Note: This is a general procedure and should be optimized for specific laboratory conditions. Aminopterin is a hazardous substance and should be handled with appropriate safety precautions.

Materials:

-

Aminopterin

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether

-

Argon or Nitrogen gas

-

Glassware (dried overnight in an oven)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve aminopterin (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add the DCC solution dropwise to the aminopterin/NHS solution over 30 minutes with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Wash the DCU precipitate with a small amount of anhydrous DMF and combine the filtrates.

-

The filtrate, containing the this compound, can be used directly in subsequent conjugation reactions or the product can be precipitated.

-

To precipitate the product, add the filtrate dropwise to a large volume of cold, stirring anhydrous diethyl ether.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Store the final product at -20°C under an inert atmosphere.

Figure 2. Workflow for the synthesis of Aminopterin NHS Ester.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of dihydrofolate.

Materials:

-

Recombinant human DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

This compound

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor stock solution in assay buffer.

-

In a 96-well plate, add a fixed amount of DHFR enzyme to each well.

-

Add the serially diluted inhibitor to the wells. Include a control with no inhibitor.

-

Add NADPH to all wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding DHF to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protein Conjugation via NHS Ester Coupling

This protocol outlines a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

-

Protein to be labeled (in a suitable buffer, e.g., PBS pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Size-exclusion chromatography column for purification

Procedure:

-

Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Add the desired molar excess of the aminopterin NHS ester solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.

-

Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.

-

Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of approximately 50 mM.

-

Purify the protein conjugate from unreacted aminopterin NHS ester and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Analyze the conjugate by SDS-PAGE and UV-Vis spectroscopy to determine the degree of labeling.

Figure 3. General workflow for protein conjugation.

Applications

This compound is a versatile tool with several key applications in research and drug development:

-

Targeted Drug Delivery: The NHS ester can be used to conjugate aminopterin to monoclonal antibodies or other ligands that target specific cell surface receptors, thereby creating antibody-drug conjugates (ADCs) or other targeted therapies. This approach aims to increase the therapeutic index of the drug by delivering it specifically to cancer cells while minimizing toxicity to healthy tissues.

-

Affinity Labeling: The high affinity of aminopterin for DHFR and folate receptors, combined with the reactive NHS ester, makes this compound suitable for affinity labeling studies. It can be used to covalently label and identify folate-binding proteins in cell lysates or on the cell surface.

-

Probing Drug Transport Mechanisms: As an analog of methotrexate, this compound can be used to study the mechanisms of folate and antifolate transport into and out of cells.[7] The ability to covalently label transport proteins can aid in their isolation and characterization.

-

Development of Diagnostic Probes: By conjugating aminopterin to fluorescent dyes or other reporter molecules via the NHS ester, researchers can create probes to visualize the distribution of folate receptors and transporters in cells and tissues.

Conclusion

This compound is a powerful and versatile chemical probe for researchers in oncology, immunology, and cell biology. Its ability to combine the potent DHFR inhibitory effects of aminopterin with the capacity for covalent conjugation to biomolecules opens up a wide range of experimental possibilities. While handling of this compound requires care due to its inherent toxicity, its utility in the development of targeted therapies and as a tool for fundamental research is significant. This guide provides a foundational understanding of its properties and potential applications to aid researchers in its effective use.

References

- 1. Inhibition of dihydrofolic reductase by aminopterin and amethopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Enzymic inhibition assay for methotrexate with a discrete analyzer, the ABA-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4767859A - Process for the preparation of pteridine derivatives - Google Patents [patents.google.com]

- 5. Aminopterin - Wikipedia [en.wikipedia.org]

- 6. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]

- 9. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 10. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

Technical Guide: Aminopterin N-hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of aminopterin N-hydroxysuccinimide (NHS) ester, a derivative of the potent antifolate aminopterin. This document consolidates key data, outlines its mechanism of action, and provides exemplary experimental protocols relevant to its application in research and drug development.

Core Data Summary

Quantitative data for aminopterin N-hydroxysuccinimide ester is summarized below. It is important to note that variations in reported molecular weights and formulas exist across different suppliers, which may be attributed to differences in hydration states or salt forms of the compound.

| Parameter | Value | Source(s) |

| CAS Number | 98457-88-6 | [1][2] |

| Molecular Formula | C23H25N9O7 | [1] |

| C24H27N9O8 | [3] | |

| C24H25N9O7 | [4] | |

| Molecular Weight | 539.50 g/mol | [1] |

| 569.53 g/mol | [3] | |

| 551.5 g/mol | [4] | |

| Synonyms | NHS-Aminopterin, N-Hydroxysuccinimide aminopterin | [1] |

Mechanism of Action: Dihydrofolate Reductase Inhibition

Aminopterin and its derivatives are potent antineoplastic and immunosuppressive agents. The primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[5][6][7]

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By binding to the active site of DHFR with high affinity, aminopterin blocks the production of THF. This leads to a depletion of the nucleotide precursors necessary for DNA replication and cell division, ultimately resulting in cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

The N-hydroxysuccinimide ester functional group is a reactive moiety that allows for the covalent conjugation of aminopterin to primary amines on biomolecules, such as proteins (e.g., antibodies) and oligonucleotides. This enables the targeted delivery of the cytotoxic aminopterin to specific cell populations.

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the folate synthesis pathway by aminopterin.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Aminopterin.

Experimental Protocols

The primary utility of this compound for researchers is in the conjugation to biomolecules. Below is a general protocol for the conjugation of an NHS ester to a protein, such as an antibody. This protocol should be optimized for the specific biomolecule and application.

General Protocol for Antibody Conjugation with this compound

This protocol is adapted from standard NHS ester conjugation procedures.[][12]

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl or 1 M glycine, pH 7.4

-

Purification column (e.g., size-exclusion chromatography column)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizers like BSA, it must be purified. This can be achieved by dialysis against PBS or by using an antibody purification kit.

-

Adjust the concentration of the antibody to 2-5 mg/mL in the reaction buffer (pH 8.3-8.5).

-

-

NHS Ester Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Calculate the required volume of the NHS ester solution to achieve the desired molar excess of the ester to the antibody. A starting point is a 10- to 20-fold molar excess.

-

Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unconjugated this compound and other reaction byproducts by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL), i.e., the number of aminopterin molecules per antibody, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the characteristic absorbance maximum for aminopterin.

-

Assess the purity and integrity of the conjugate by SDS-PAGE and confirm the retention of antigen-binding activity by ELISA or flow cytometry.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the conjugation of this compound to an antibody.

Caption: Antibody Conjugation Workflow.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound 98457-88-6 | MCE [medchemexpress.cn]

- 4. This compound | C24H25N9O7 | CID 3035765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of dihydrofolic reductase by aminopterin and amethopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]

- 10. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 12. furthlab.xyz [furthlab.xyz]

Aminopterin N-hydroxysuccinimide Ester in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and handling of aminopterin N-hydroxysuccinimide (NHS) ester in dimethyl sulfoxide (DMSO). This document is intended for use by researchers, scientists, and professionals in the field of drug development and biomedical research.

Core Topic: Solubility in DMSO

For context, the solubility of other N-hydroxysuccinimide esters in DMSO can vary. For instance, maleimidoacetic acid N-hydroxysuccinimide ester has a reported solubility of approximately 30 mg/mL in DMSO.[5] It is crucial to empirically determine the optimal concentration for your specific experimental needs, starting with small quantities to assess solubility at the desired concentration.

Table 1: Solubility of Aminopterin N-hydroxysuccinimide Ester and Related Compounds in DMSO

| Compound | Solvent | Solubility | Source |

| This compound | DMSO | Soluble (quantitative value not specified) | MedKoo, Immunomart |

| Maleimidoacetic Acid N-hydroxysuccinimide ester | DMSO | ~30 mg/mL | Cayman Chemical[5] |

Experimental Protocols

Protocol for Preparation of a Stock Solution of this compound in DMSO

This protocol outlines the general procedure for dissolving this compound in DMSO to create a stock solution for use in downstream applications such as conjugation reactions.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Bring the vial of this compound to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.

-

Add the desired volume of anhydrous DMSO to the vial containing the powdered this compound.

-

Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the compound.

-

For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in desiccated conditions.

General Protocol for Conjugation of this compound to Primary Amines

This protocol provides a general workflow for the conjugation of this compound to proteins or other molecules containing primary amine groups.

Materials:

-

Stock solution of this compound in DMSO

-

Target molecule with primary amines (e.g., protein, amino-modified oligonucleotide)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve the target molecule in the reaction buffer at a suitable concentration.

-

Add the desired molar excess of the this compound stock solution to the target molecule solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-4 hours or overnight on ice.

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) if necessary.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted this compound and byproducts.

Visualization of the Mechanism of Action

Aminopterin, the active component of the NHS ester, functions as a potent inhibitor of dihydrofolate reductase (DHFR).[1] This enzyme plays a critical role in the folate metabolism pathway, which is essential for the synthesis of nucleotides and ultimately, DNA, RNA, and proteins. The N-hydroxysuccinimide ester group allows for the covalent conjugation of aminopterin to target molecules.

Caption: Mechanism of action of aminopterin as a dihydrofolate reductase (DHFR) inhibitor.

The diagram above illustrates how aminopterin inhibits DHFR, thereby blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This disruption in the folate pathway leads to a depletion of nucleotide precursors, which in turn inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to the inhibition of cell proliferation. The NHS ester functionality allows this inhibitory molecule to be conjugated to various research tools or potential therapeutic delivery systems.

References

Technical Whitepaper: The Immunosuppressive Properties and Applications of Aminopterin N-Hydroxysuccinimide Ester

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminopterin, a potent 4-amino derivative of folic acid, is a powerful antimetabolite with well-documented immunosuppressive properties.[1] Its primary mechanism of action is the high-affinity competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] This inhibition depletes the intracellular pool of tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, thereby arresting DNA, RNA, and protein synthesis in rapidly proliferating cells, most notably activated lymphocytes.[1][3][4] The N-hydroxysuccinimide (NHS) ester of aminopterin is a chemically activated form designed not as a standalone therapeutic but as a strategic intermediate for bioconjugation.[2][5] This modification enables the covalent attachment of the potent aminopterin molecule to carrier proteins, such as monoclonal antibodies, creating targeted Antibody-Drug Conjugates (ADCs). Such ADCs have the potential to deliver the immunosuppressive agent specifically to target cell populations, enhancing efficacy while minimizing the systemic toxicity associated with free aminopterin.[5][6][7] This guide provides an in-depth overview of the core mechanism, quantitative data, experimental applications, and protocols relevant to aminopterin N-hydroxysuccinimide ester.

Core Mechanism of Immunosuppression

The immunosuppressive effect of aminopterin is a direct consequence of its potent inhibition of dihydrofolate reductase (DHFR).[8]

-

Folate Pathway Interruption: In proliferating cells, particularly immune cells undergoing activation and clonal expansion, there is a high demand for nucleotide synthesis. The enzyme thymidylate synthase (TYMS), which produces thymidylate (dTMP) for DNA synthesis, converts tetrahydrofolate (THF) to dihydrofolate (DHF).[9]

-

DHFR Inhibition: DHFR is essential for regenerating THF from DHF, thus sustaining the folate cycle. Aminopterin, due to its structural similarity to DHF, binds to the active site of DHFR with extremely high affinity, effectively blocking this reduction step.[9][10]

-

Depletion of Precursors: The blockade of DHFR leads to a rapid depletion of THF and its derivatives. This halt in the one-carbon metabolism pathway prevents the de novo synthesis of purines and thymidylate.[3][4]

-

Cell Cycle Arrest: Without these essential building blocks for DNA and RNA, rapidly dividing cells, such as activated T- and B-lymphocytes, are unable to replicate their genetic material and undergo cell division, leading to cell cycle arrest and apoptosis.[3][11]

This targeted effect on proliferating cells is the basis for its utility as both a chemotherapeutic and an immunosuppressive agent.[1]

Role of N-Hydroxysuccinimide Ester in Targeted Therapy

The primary utility of this compound is in the synthesis of antibody-drug conjugates (ADCs) for targeted immunosuppression. The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues on the surface of antibodies, under mild pH conditions.[5][12][13]

This process allows for the creation of a therapeutic agent that combines the potent, non-specific immunosuppressive action of aminopterin with the exquisite target specificity of a monoclonal antibody. For example, an antibody targeting a surface receptor unique to activated T-cells (e.g., CD25) could be conjugated with aminopterin. The resulting ADC would selectively bind to and be internalized by activated T-cells, delivering the aminopterin payload directly to the desired cell population, thereby suppressing the immune response at its source while minimizing exposure to other healthy, dividing cells.

Quantitative Data Summary

Direct quantitative data for this compound is limited in published literature, as it is primarily a reactive intermediate. However, studies on aminopterin and its conjugates provide valuable insight into its high potency compared to the more commonly used methotrexate (MTX).

| Parameter | Subject | Aminopterin (AMT) | Methotrexate (MTX) | Finding | Source |

| In Vitro Potency | Tumor Cell Growth | More Potent | Less Potent | AMN-antibody conjugates were more potent inhibitors of tumor cell growth in vitro than MTX-antibody conjugates. | [5] |

| Drug Accumulation | Acute Lymphoblastic Leukemia (ALL) Cells | 1.47 ± 0.9 pmol/10⁶ cells | 0.7 ± 0.7 pmol/10⁶ cells | Cellular accumulation of AMT was approximately twice that of MTX after incubation with 1µM of the drug. | [14] |

| Relative Toxicity | General Use | More Toxic | Less Toxic | Aminopterin was largely replaced by MTX due to a more favorable therapeutic index for MTX. | [4][10] |

Experimental Protocols

Protocol 1: Synthesis of Aminopterin-NHS Ester and Conjugation to a Monoclonal Antibody

This protocol describes a general method for activating aminopterin with N-hydroxysuccinimide and conjugating it to a target antibody.

Materials:

-

Aminopterin

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF)

-

Monoclonal Antibody (e.g., 1-5 mg/mL in Phosphate-Buffered Saline, pH 7.4)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Dialysis tubing or centrifugal ultrafiltration units (10-30 kDa MWCO)

Methodology:

-

Activation of Aminopterin:

-

In a dry glass vial under an inert atmosphere (e.g., nitrogen or argon), dissolve Aminopterin (1.0 eq) in anhydrous DMF.

-

Add NHS (1.2 eq) and DCC (or EDC, 1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C, monitoring for the formation of the dicyclohexylurea precipitate (if using DCC).

-

If DCC is used, remove the precipitate by filtration. The resulting filtrate contains the activated Aminopterin-NHS ester. This solution should be used immediately.

-

-

Antibody Preparation:

-

If necessary, buffer-exchange the stock antibody solution into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5) using a centrifugal ultrafiltration unit.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

Conjugation Reaction:

-

Slowly add a calculated molar excess (e.g., 10-20 fold) of the Aminopterin-NHS ester solution in DMF to the stirring antibody solution. The final concentration of DMF should not exceed 10% (v/v) to maintain antibody integrity.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

-

Quenching and Purification:

-

Quench any unreacted NHS ester by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes.

-

Purify the resulting Aminopterin-ADC from unreacted drug and byproducts by extensive dialysis against PBS (pH 7.4) at 4°C or by using centrifugal ultrafiltration units, washing with PBS multiple times.

-

-

Characterization:

-

Determine the final protein concentration using a BCA or Bradford assay.

-

Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry, measuring absorbance at 280 nm (for protein) and the characteristic absorbance maximum for aminopterin.

-

Protocol 2: In Vitro T-Cell Proliferation Assay (CFSE-Based)

This protocol measures the ability of an Aminopterin-ADC to inhibit the proliferation of stimulated human T-cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

T-cell activation beads (e.g., anti-CD3/CD28 coated)

-

Aminopterin-ADC (from Protocol 1)

-

Unconjugated Antibody (Isotype Control)

-

Free Aminopterin (Positive Control)

-

96-well round-bottom cell culture plates

-

Flow Cytometer

Methodology:

-

PBMC Isolation and Staining:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend cells at 1x10⁷ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

-

Wash the cells twice with complete RPMI medium. Resuspend the final cell pellet in complete medium at 1x10⁶ cells/mL.

-

-

Assay Setup:

-

Plate 100 µL of CFSE-labeled PBMCs (1x10⁵ cells) into the wells of a 96-well plate.

-

Prepare serial dilutions of the test articles (Aminopterin-ADC, Isotype Control, Free Aminopterin) in complete medium.

-

Add 50 µL of the diluted test articles to the appropriate wells. Include a "no drug" vehicle control.

-

Add 50 µL of complete medium containing T-cell activation beads at the manufacturer's recommended concentration to all wells except the "unstimulated" control wells. Add 50 µL of medium only to the unstimulated wells.

-

Final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from the plate and wash with FACS buffer (PBS + 2% FBS).

-

Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

-

Analyze the data by gating on the lymphocyte population. Proliferation is measured by the sequential halving of CFSE fluorescence in daughter cell generations.

-

Quantify the percentage of divided cells or a proliferation index for each condition to determine the dose-dependent inhibitory effect of the Aminopterin-ADC.

-

Conclusion

This compound represents a critical chemical tool for the development of targeted immunosuppressive therapies. By enabling the conjugation of the highly potent DHFR inhibitor aminopterin to specific cell-targeting moieties like monoclonal antibodies, it opens the door to creating next-generation therapeutics with potentially enhanced efficacy and improved safety profiles. The ability to concentrate the immunosuppressive action on specific pathogenic cell populations, while sparing non-target cells, is a key strategy in advancing treatments for autoimmune diseases, transplant rejection, and other immunological disorders. The protocols and data presented herein provide a foundational guide for researchers and developers working to harness the therapeutic potential of this powerful molecule.

References

- 1. Aminopterin - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Anti-tumour activity of aminopterin-monoclonal antibody conjugates; in vitro and in vivo comparison with methotrexate-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduction in the toxicity of aminopterin--monoclonal-antibody conjugates by leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduction in the toxicity of aminopterin—monoclonal-antibody conjugates by leucovorin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 13. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 14. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminopterin: A Technical Guide to a Potent Folic Acid Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopterin, the 4-amino derivative of folic acid, is a potent antimetabolite that has played a pivotal role in the history of chemotherapy. First used in 1947 by Dr. Sidney Farber to induce remissions in children with leukemia, it was one of the earliest examples of successful cancer chemotherapy.[1][2] Although largely supplanted in clinical use by the less toxic methotrexate, aminopterin remains a valuable tool in cell biology research and is undergoing re-evaluation for certain clinical applications due to its distinct biochemical properties.[1][3] This in-depth technical guide provides a comprehensive overview of aminopterin's core mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Core Mechanism of Action: Folic Acid Antagonism

Aminopterin exerts its biological effects by acting as a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[1][4][5] Folic acid, a B-vitamin, is essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the methylation of various molecules. In its active form, tetrahydrofolate (THF), it participates in one-carbon transfer reactions.

DHFR catalyzes the reduction of dihydrofolate (DHF) to THF. By competitively binding to the active site of DHFR with high affinity, aminopterin blocks the regeneration of THF.[1][4] This leads to a depletion of the intracellular pool of THF and its derivatives, which in turn inhibits the de novo synthesis of purines and thymidylate, essential for DNA replication and cell division.[1][6] The resulting disruption of DNA and RNA synthesis ultimately leads to cell cycle arrest and apoptosis.[7]

Quantitative Data

The following tables summarize key quantitative data regarding the activity and properties of aminopterin.

| Parameter | Value | Source |

| Binding Affinity (Ki) for DHFR | 3.7 pM | [4][5] |

| Molecular Formula | C19H20N8O5 | [1][8] |

| Molar Mass | 440.41 g/mol | [1] |

| Oral Bioavailability | 83.5% ± 8.3% | [9] |

| Elimination Half-life | 3.64 ± 0.28 hours | [9] |

| Cell Line | Cancer Type | IC50 (nM) | Source |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.4 | [5] |

| L1210 | Murine Leukemia | Not specified, but potent inhibition observed | [5] |

| Various Pediatric Leukemia and Lymphoma Cell Lines | Leukemia/Lymphoma | Median IC50: 17 nM | [10] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of aminopterin to inhibit the activity of the DHFR enzyme. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF by DHFR.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolic acid (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Aminopterin solutions of varying concentrations

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing the assay buffer, NADPH, and the DHFR enzyme.

-

Add varying concentrations of aminopterin or a vehicle control to the wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the DHF solution to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-20 minutes).

-

Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of aminopterin.

-

Determine the IC50 value of aminopterin by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Aminopterin solutions of varying concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing varying concentrations of aminopterin or a vehicle control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of aminopterin relative to the vehicle-treated control cells.

-

Determine the IC50 value of aminopterin by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Visualizations

References

- 1. broadpharm.com [broadpharm.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chondrex.com [chondrex.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. assaygenie.com [assaygenie.com]

- 7. ias.ac.in [ias.ac.in]

- 8. In vitro activities of novel antifolate drug combinations against Plasmodium falciparum and human granulocyte CFUs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

The Dawn of Chemotherapy: A Technical Guide to the Discovery and Research History of Aminopterin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and historical research of aminopterin, a molecule that fundamentally altered the landscape of cancer treatment and ushered in the era of chemotherapy. We will delve into the core scientific principles, experimental methodologies, and quantitative outcomes that mark the journey of this pioneering antifolate.

The Genesis of a Breakthrough: Discovery and Early History

The story of aminopterin begins in the 1940s, a time when a diagnosis of acute lymphoblastic leukemia (ALL) in children was a virtual death sentence. The prevailing medical understanding offered little more than palliative care. However, a crucial observation by Dr. Sidney Farber at Harvard Medical School would soon change everything. He noted that administering folic acid, a vitamin essential for cell division, seemed to accelerate the progression of leukemia.[1] This led to the logical, yet revolutionary, hypothesis that blocking folic acid metabolism could potentially inhibit the rampant proliferation of leukemic cells.

Working in collaboration with biochemist Dr. Yellapragada Subbarow of Lederle Laboratories, who synthesized the compound, aminopterin (4-aminopteroyl-glutamic acid) was identified as a potent folic acid antagonist.[2] This synthetic derivative of pterin was designed to compete with folic acid for the binding site of the enzyme dihydrofolate reductase (DHFR), a critical component in the synthesis of nucleotides necessary for DNA and RNA replication.[3][4]

The Landmark 1948 Clinical Trial: A Paradigm Shift in Cancer Treatment

In 1947, Dr. Farber initiated a clinical trial that would become a cornerstone of modern oncology. He administered aminopterin to 16 children with advanced acute leukemia.[2] The results, published in the New England Journal of Medicine in 1948, were unprecedented. For the first time, a drug had induced temporary remissions in a significant number of patients with this devastating disease.[5]

Quantitative Data Summary

The outcomes of Farber's initial study, though modest by today's standards, were a monumental leap forward.

| Metric | Value | Reference |

| Total Patients | 16 | [2][5] |

| Patients with Temporary Remission | 10 | [2][5] |

| Daily Dosage Range | 0.25 - 1.0 mg | [6] |

These results provided the first tangible evidence that leukemia was a treatable disease and laid the foundation for the development of a multitude of chemotherapeutic agents.

Experimental Protocol: Farber's 1948 Aminopterin Trial (Reconstructed)

While a detailed, formal protocol from the 1940s is not available in the modern standardized format, the following represents a reconstructed methodology based on published accounts.

Objective: To evaluate the efficacy of the folic acid antagonist aminopterin in inducing remission in children with acute leukemia.

Patient Population: 16 children with acute leukemia, confirmed by bone marrow aspiration and peripheral blood smears.

Treatment Regimen:

-

Aminopterin was administered orally on a daily basis.

-

The initial dosage was typically 0.25 mg per day, with adjustments made based on the patient's response and tolerance.

-

The daily dose could be increased up to 1.0 mg.[6]

-

Treatment was continued until signs of clinical and hematological remission were observed or until the development of significant toxicity.

Monitoring:

-

Daily physical examination to assess for clinical signs of improvement or toxicity (e.g., stomatitis, gastrointestinal distress).

-

Regular complete blood counts to monitor changes in white blood cell counts, hemoglobin levels, and platelet counts.

-

Periodic bone marrow aspirations to assess the percentage of blast cells.

Response Criteria (Inferred):

-

Clinical Remission: Disappearance of clinical symptoms such as fever, fatigue, and bleeding.

-

Hematological Remission: A significant reduction in the percentage of blast cells in the bone marrow and peripheral blood, with a return towards normal hematopoietic cell populations.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Aminopterin's therapeutic effect stems from its potent inhibition of dihydrofolate reductase (DHFR).[3][4] This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor in the transfer of one-carbon units, which are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. By competitively binding to DHFR, aminopterin depletes the intracellular pool of THF, thereby halting DNA replication and cell division, particularly in rapidly proliferating cancer cells.

Caption: Aminopterin competitively inhibits dihydrofolate reductase (DHFR).

In Vitro Research: Elucidating Antifolate Activity

Subsequent to the initial clinical findings, extensive in vitro research was conducted to further characterize the mechanism and efficacy of aminopterin and other antifolates. These studies often involve culturing leukemia cell lines and assessing the drug's impact on cell proliferation and viability.

Experimental Protocol: In Vitro Leukemia Cell Viability Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of aminopterin on a leukemia cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of aminopterin in a human leukemia cell line (e.g., CCRF-CEM).

Materials:

-

Human leukemia cell line (e.g., CCRF-CEM)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Aminopterin stock solution

-

96-well microplates

-

Cell viability reagent (e.g., MTT, resazurin)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.

-

Drug Treatment: Prepare serial dilutions of aminopterin from the stock solution. Add 100 µL of the aminopterin dilutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the drug solvent).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each aminopterin concentration relative to the vehicle control. Plot the viability data against the log of the aminopterin concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an in vitro leukemia cell viability assay.

The Rise of Methotrexate and the Re-emergence of Aminopterin

In the 1950s, aminopterin was largely supplanted in clinical practice by methotrexate, another folate antagonist. This shift was primarily due to methotrexate's perceived better therapeutic index and fewer manufacturing challenges at the time.

However, in recent years, there has been a renewed interest in aminopterin. Preclinical studies have suggested that it may have superior cellular uptake and polyglutamation (a process that traps the drug inside the cell) in leukemia cells compared to methotrexate. This has prompted new clinical investigations into its potential as a more effective antifolate.

Quantitative Data from a Modern Phase II Trial (Cole et al., 2005)

A Phase II trial published in 2005 provides valuable contemporary data on the use of aminopterin in refractory leukemia.

| Metric | Value | Reference |

| Patient Population | ||

| Children with ALL | 22 | [7] |

| Adults with ALL | 11 | [7] |

| Patients with AML | 13 | [7] |

| Dosage | 2 mg/m² orally, two doses 12 hours apart, weekly | [7] |

| Response in Children with ALL | ||

| Clinically Significant Responses | 6 of 22 (27%) | [7] |

| Pharmacokinetics | ||

| Mean Area Under the Curve (Oral) | 0.52 ± 0.03 µmol·h/L | [7] |

This study demonstrated that weekly oral aminopterin has significant activity in children with refractory ALL and exhibits favorable pharmacokinetic properties.

Conclusion and Future Directions

The discovery and initial clinical application of aminopterin represent a watershed moment in the history of medicine. It was the first demonstration that a systemic drug could induce remission in a disseminated cancer, thereby launching the field of cancer chemotherapy. While it was later overshadowed by methotrexate, the foundational research on aminopterin's mechanism of action and clinical efficacy paved the way for the development of countless other life-saving cancer drugs.

The renewed interest in aminopterin, driven by a deeper understanding of its pharmacological properties, underscores the enduring importance of this pioneering molecule. Ongoing research and clinical trials will continue to define its role in the modern therapeutic arsenal against cancer, a testament to the lasting legacy of the early researchers who dared to challenge the seemingly insurmountable problem of leukemia.

References

- 1. Inhibition of dihydrofolic reductase by aminopterin and amethopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | In Vitro models of leukemia development: the role of very small leukemic stem-like cells in the cellular transformation cascade [frontiersin.org]

- 3. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [In vitro culture of cells from patients with leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccjm.org [ccjm.org]

- 7. Synthesis and antifolate evaluation of the aminopterin analogue with a bicyclo - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of a Potent Bioconjugation Tool: A Technical Guide to Aminopterin N-hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

Aminopterin N-hydroxysuccinimide (NHS) ester is a powerful reagent for bioconjugation, enabling the attachment of the potent dihydrofolate reductase (DHFR) inhibitor, aminopterin, to proteins, antibodies, and other biomolecules. This technical guide provides an in-depth overview of the safety, handling, and utilization of aminopterin NHS ester, ensuring its effective and safe application in research and drug development.

Chemical and Physical Properties

Aminopterin and its NHS ester derivative are yellow to orange-yellow powders.[1] Key properties are summarized in the table below.

| Property | Value | Source |

| Aminopterin Molecular Formula | C19H20N8O5 | [2] |

| Aminopterin Molar Mass | 440.41 g/mol | [2] |

| Aminopterin Melting Point | 225 °C (437 °F) | [1][3] |

| Aminopterin Solubility | Slightly soluble in water. Soluble in DMSO and methanol.[4][5] | |

| Storage Temperature | -20°C | [5][6] |

Mechanism of Action and Signaling Pathway

Aminopterin is a potent antagonist of folic acid.[6] It competitively inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolate.[1][2][4][7][8][9] Tetrahydrofolate is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking DHFR, aminopterin depletes the cellular pool of these precursors, leading to the inhibition of DNA, RNA, and protein synthesis, ultimately causing cell cycle arrest and apoptosis.[2][4][9]

References

- 1. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aminopterin - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. toku-e.com [toku-e.com]

- 5. Aminopterin powder 54-62-6 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. selleckchem.com [selleckchem.com]

- 9. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for Hybridoma Selection Using Aminopterin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridoma technology is a cornerstone for the production of monoclonal antibodies (mAbs), which are indispensable tools in research, diagnostics, and therapeutics. A critical step in this technology is the selective growth of fused hybridoma cells while eliminating unfused myeloma cells and spleen cells. This is primarily achieved using a specialized selection medium known as HAT medium, which contains Hypoxanthine, Aminopterin, and Thymidine.

Aminopterin, a folic acid antagonist, is the key selective agent in this medium. It functions by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the de novo synthesis of nucleotides, the building blocks of DNA.[1][2][3] This blockage forces cells to rely on the alternative "salavage" pathway for nucleotide synthesis. Myeloma cells used in hybridoma production are genetically deficient in a key enzyme of the salvage pathway, hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4][5] Consequently, in the presence of aminopterin, these unfused myeloma cells are unable to produce nucleotides and perish. Spleen cells, while possessing a functional salvage pathway, have a limited lifespan in culture and die off naturally.[2][6] Only the successfully fused hybridoma cells, which inherit both the immortality of the myeloma cells and the functional HGPRT gene from the spleen cells, can survive and proliferate in the HAT medium.[4]

This document provides detailed application notes and protocols for the use of aminopterin in hybridoma selection. It also clarifies the role of a related but distinct compound, aminopterin N-hydroxysuccinimide (NHS) ester.

Part 1: Aminopterin in HAT Medium for Hybridoma Selection

Mechanism of Action

The selection of hybridoma cells in HAT medium is based on the differential metabolic capabilities of the fused and unfused cells.

-

De Novo Pathway Inhibition: Aminopterin is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the synthesis of purines and thymidylate, essential precursors for DNA synthesis. By blocking DHFR, aminopterin effectively shuts down the de novo nucleotide synthesis pathway in all cells present in the culture.[2][3]

-

Salvage Pathway Utilization: The HAT medium provides hypoxanthine and thymidine, which can be utilized by cells through the salvage pathway to synthesize nucleotides, thus bypassing the aminopterin-induced block. This pathway is dependent on the enzymes hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and thymidine kinase (TK).[4][5]

-

Selective Survival:

-

Hybridoma Cells (Spleen-Myeloma Fusion): These cells inherit immortality from the myeloma parent and a functional HGPRT gene from the spleen cell parent. They can therefore utilize the salvage pathway and proliferate in HAT medium.[4]

-

Unfused Myeloma Cells: These cells are HGPRT-deficient and cannot utilize the salvage pathway. With the de novo pathway blocked by aminopterin, they are unable to synthesize DNA and die.[2]

-

Unfused Spleen Cells: While possessing a functional salvage pathway, these primary cells have a finite lifespan and do not survive for extended periods in culture.[2]

-

Data Presentation

The efficiency of hybridoma selection can be influenced by various factors, including the fusion protocol, cell viability, and culture conditions. The following tables provide a summary of typical quantitative data associated with the process.

| Parameter | Typical Value/Range | Reference |

| Fusion Efficiency | ||

| Percentage of Fused Hybridoma Cells | 1-2% of total cells | [4] |

| Viable Hybrid Cells | ~1 in 100 fused cells | [4] |

| HAT Selection Timeline | ||

| Duration of HAT Selection | 10-14 days | [4] |

| Appearance of Hybridoma Colonies | 7-10 days post-fusion | |

| Expected Outcome | ||

| Survival Rate of Unfused Myeloma Cells | < 0.1% | |

| Survival Rate of Unfused Spleen Cells | < 0.1% (due to limited lifespan) | [2] |

| Percentage of Wells with Hybridoma Growth | Variable (dependent on plating density) | |

| Antigen-Specific Antibody-Secreting Hybridomas | 4.1 ± 1.6% (from total splenocytes) | [7] |

| Component | Stock Concentration (50x) | Final Concentration (1x) | Purpose |

| Hypoxanthine | 5 mM | 100 µM | Precursor for purine synthesis via the salvage pathway. |

| Aminopterin | 20 µM | 0.4 µM | Inhibits the de novo nucleotide synthesis pathway. |

| Thymidine | 0.8 mM | 16 µM | Precursor for thymidylate synthesis via the salvage pathway. |

Experimental Protocols

-

Aseptically add 10 mL of complete cell culture medium (e.g., DMEM or RPMI-1640 with 10-20% FBS and antibiotics) to a sterile 50 mL conical tube.

-

Add 1 mL of a commercial 50x HAT supplement to the medium.

-

Gently mix the solution by inverting the tube several times.

-

The 1x HAT medium is now ready for use in the hybridoma selection protocol.

This protocol assumes that the cell fusion procedure has been completed.

-

Day 0: Plating of Fused Cells:

-

Gently resuspend the fused cell pellet in HAT medium.

-

Plate the cell suspension into 96-well cell culture plates at a desired density. It is common to plate at a density that statistically favors one hybridoma colony per well for easier downstream cloning.

-

-

Day 1-3: Initial Incubation:

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

-

Avoid disturbing the plates during this critical initial period to allow the cells to adhere and begin to grow.

-

-

Day 4-9: Medium Exchange and Observation:

-

Carefully remove half of the medium from each well without disturbing the cells at the bottom.

-

Gently add an equal volume of fresh, pre-warmed HAT medium.

-

From day 7 onwards, begin to observe the plates under an inverted microscope for the appearance of small, circular, and refractile hybridoma colonies. Unfused cells and debris should be visibly diminishing.

-

-

Day 10-14: Colony Expansion and Weaning from Aminopterin:

-

Once colonies are well-established (covering approximately 10-20% of the well surface), the selection in HAT medium is considered complete.

-

To wean the cells off aminopterin, carefully remove the HAT medium and replace it with HT medium (containing only Hypoxanthine and Thymidine). This step is crucial as aminopterin can persist within the cells.

-

Culture the cells in HT medium for 2-3 passages (typically 1 week).

-

-

Post-Selection:

-

After the weaning period, the hybridoma colonies can be gradually expanded and cultured in regular growth medium without any supplements.

-

At this stage, the supernatant from wells containing healthy colonies should be screened for the presence of the desired monoclonal antibody using techniques such as ELISA.

-

Visualizations

Caption: Workflow for Hybridoma Selection using HAT Medium.

Caption: Nucleotide Synthesis Pathways and Cell Fate in HAT Medium.

Part 2: Aminopterin N-hydroxysuccinimide (NHS) Ester: A Tool for Conjugation

It is critical to distinguish between aminopterin, the active drug used in HAT medium, and its N-hydroxysuccinimide (NHS) ester derivative. Aminopterin NHS ester is a reactive compound designed for bioconjugation, not for direct use in hybridoma selection medium.

Properties and Mechanism of Action

-

Reactive Moiety: The N-hydroxysuccinimide ester group is highly reactive towards primary amine groups (-NH₂) found on proteins (e.g., lysine residues) and other molecules.

-

Covalent Bond Formation: The reaction between the NHS ester and a primary amine results in the formation of a stable amide bond, covalently linking aminopterin to the target molecule.

-

Application: This allows for the creation of aminopterin-conjugated molecules for various research applications, such as:

-

Targeted Drug Delivery: Conjugating aminopterin to an antibody or another targeting ligand can direct the cytotoxic effects of aminopterin to specific cell populations.

-

Probing Folate Receptors: Aminopterin-fluorophore conjugates can be used to visualize and study folate receptors on the surface of cells.

-

Development of Novel Selection Systems: In principle, one could design a system where cells expressing a specific surface marker are targeted and killed by an aminopterin-antibody conjugate, though this is not the standard method for hybridoma selection.

-

Protocol 3: General Procedure for Protein Conjugation with Aminopterin NHS Ester

This is a generalized protocol and may require optimization for specific proteins and applications.

-

Protein Preparation:

-

Dissolve the protein to be conjugated in a suitable amine-free buffer at a pH of 7.2-8.5 (e.g., phosphate-buffered saline, PBS).

-

Ensure the protein concentration is appropriate for the desired molar ratio of aminopterin to protein.

-

-

Aminopterin NHS Ester Preparation:

-

Immediately before use, dissolve the aminopterin NHS ester in a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Conjugation Reaction:

-

Add the dissolved aminopterin NHS ester to the protein solution while gently stirring. The molar ratio of NHS ester to protein will need to be optimized to achieve the desired degree of labeling.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

-

Purification:

-

Remove unconjugated aminopterin and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

-

-

Characterization:

-

Determine the degree of labeling (the number of aminopterin molecules per protein molecule) using spectrophotometry or other analytical techniques.

-

Data Presentation for Conjugation

| Parameter | Description | Example Value |

| Molar Ratio (NHS Ester:Protein) | The ratio of aminopterin NHS ester to protein used in the conjugation reaction. | 5:1 to 20:1 |

| Degree of Labeling (DOL) | The average number of aminopterin molecules conjugated to each protein molecule. | 2-5 |

| Conjugate Purity | The percentage of the final product that is the desired conjugate. | >95% |

| Biological Activity | The retention of the biological activity of both the protein and the conjugated aminopterin. | Varies with DOL and conjugation site. |

Visualization

Caption: General Workflow for Conjugating Aminopterin NHS Ester to a Target Molecule.

Conclusion

Aminopterin is a vital component of HAT medium, enabling the robust selection of hybridoma cells for monoclonal antibody production. Its mechanism of action, based on the inhibition of the de novo nucleotide synthesis pathway, provides a powerful and widely used selection strategy. In contrast, aminopterin N-hydroxysuccinimide ester is a valuable tool for the covalent attachment of aminopterin to other molecules, opening up possibilities for targeted therapies and advanced research applications beyond the scope of standard hybridoma selection. A clear understanding of the distinct roles of these two compounds is essential for their effective application in research and drug development.

References

- 1. An improved selection procedure for the rescue of hybridomas. A comparative study of methotrexate versus aminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. Hybridoma Technology (Part 2- mAbs) | by Roohi Bansal | Biotechnology by TSB | Medium [medium.com]

- 4. Hybridoma technology; advancements, clinical significance, and future aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

Application Notes and Protocols for Using Aminopterin in HAT Medium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopterin is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the de novo synthesis of nucleotides.[1] This characteristic is harnessed in the preparation of Hypoxanthine-Aminopterin-Thymidine (HAT) medium, a cornerstone of mammalian cell culture, particularly in the production of monoclonal antibodies using hybridoma technology.[2][3][4] HAT medium provides a selective environment that eliminates unfused myeloma cells and allows for the exclusive growth of hybridoma cells.[5]

These application notes provide a comprehensive overview and detailed protocols for the effective use of aminopterin within HAT medium for cell culture applications.

Mechanism of Action

The selective power of HAT medium lies in the interplay between the de novo and salvage pathways of nucleotide synthesis.

-

Aminopterin and the De Novo Pathway: Aminopterin, a folic acid analog, competitively inhibits DHFR.[1][6] This enzyme is crucial for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, the building blocks of DNA.[2][1] Consequently, in the presence of aminopterin, the de novo pathway is blocked, halting DNA synthesis and cell proliferation.[2][7]

-

Hypoxanthine, Thymidine, and the Salvage Pathway: The HAT medium is supplemented with hypoxanthine and thymidine, which can be utilized by cells through the salvage pathway to synthesize nucleotides, bypassing the aminopterin-induced block.[2][8] This pathway relies on two key enzymes:

In hybridoma technology, myeloma fusion partners are specifically chosen to be deficient in HGPRT (HGPRT-).[1][7] Therefore, when cultured in HAT medium, these unfused myeloma cells cannot utilize the salvage pathway and are eliminated. Spleen cells, the source of antibody-producing B-cells, are HGPRT-positive but have a limited lifespan in culture and die off naturally.[4][5] The resulting hybridoma cells, however, inherit immortality from the myeloma parent and a functional HGPRT gene from the B-cell parent, allowing them to survive and proliferate in HAT medium.[4][5][10]

Key Applications

The primary application of aminopterin in HAT medium is the selection of hybridoma cells for the production of monoclonal antibodies.[2][3] This technology is fundamental to various fields, including:

-

Diagnostics: Development of diagnostic assays (e.g., ELISA, flow cytometry).

-